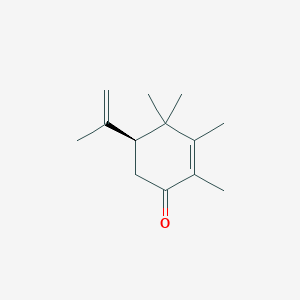![molecular formula C19H23N3O2S B12581349 N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide CAS No. 606112-43-0](/img/structure/B12581349.png)
N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide is a complex organic compound that features a furan ring, a thiocarbamoyl group, a piperidine ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl thiocarbamoyl intermediate. This can be achieved by reacting furan-2-ylmethylamine with thiophosgene under controlled conditions. The resulting intermediate is then reacted with 4-piperidone to form the piperidin-4-yl-thiocarbamoyl derivative. Finally, this intermediate is coupled with 3-methyl-benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiocarbamoyl group can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine: Shares the furan-2-ylmethyl moiety but differs in the presence of a tetrazole ring instead of the thiocarbamoyl group.
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan-2-ylmethyl group and an indole ring, differing in the core structure.
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea: Similar thiocarbamoyl group but with a different aromatic substitution.
Uniqueness
N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide is unique due to its combination of a furan ring, thiocarbamoyl group, piperidine ring, and benzamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
606112-43-0 |
|---|---|
分子式 |
C19H23N3O2S |
分子量 |
357.5 g/mol |
IUPAC名 |
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]-3-methylbenzamide |
InChI |
InChI=1S/C19H23N3O2S/c1-14-4-2-5-15(12-14)18(23)21-16-7-9-22(10-8-16)19(25)20-13-17-6-3-11-24-17/h2-6,11-12,16H,7-10,13H2,1H3,(H,20,25)(H,21,23) |
InChIキー |
QRIYZOJXJVKWQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
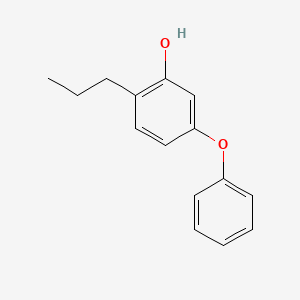
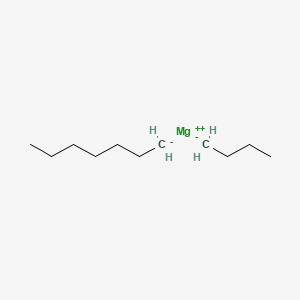
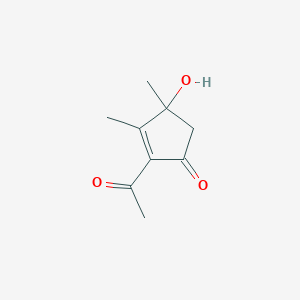
propanedinitrile](/img/structure/B12581284.png)
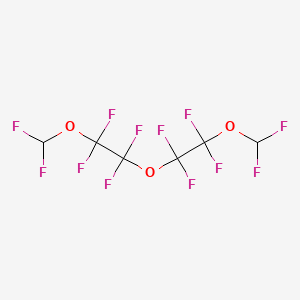
propanedinitrile](/img/structure/B12581296.png)
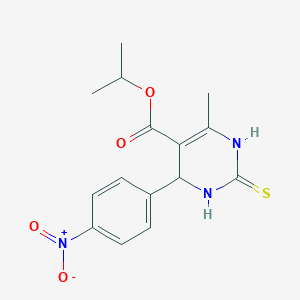
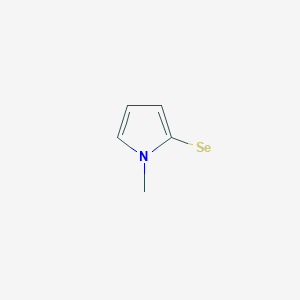
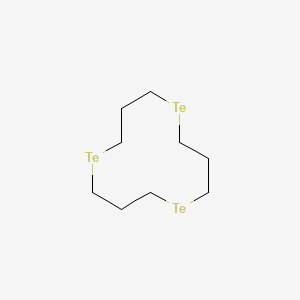
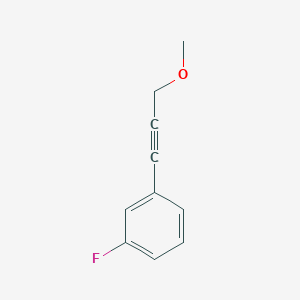
![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
